molecular formula C14H12N6O2 B11256288 6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine

6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine

Cat. No.: B11256288
M. Wt: 296.28 g/mol
InChI Key: PZDPQYHDQJRPIC-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro-pyrazole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro-Pyrazole Group: The nitro-pyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: m-Chloroperbenzoic acid (m-CPBA)

    Substitution: Potassium carbonate (K2CO3), various nucleophiles

Major Products

    Reduction: 6-Methyl-2-(4-amino-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine

    Oxidation: 6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine N-oxide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)-4-pyrimidinamine: Similar structure but with a pyridinylmethyl group instead of a phenyl group.

    6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-4-pyrimidinamine: Similar structure but with a methoxyphenyl group.

Uniqueness

6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro-pyrazole and phenyl groups can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C14H12N6O2/c1-10-7-13(17-11-5-3-2-4-6-11)18-14(16-10)19-9-12(8-15-19)20(21)22/h2-9H,1H3,(H,16,17,18)

InChI Key

PZDPQYHDQJRPIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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